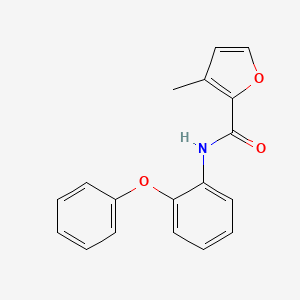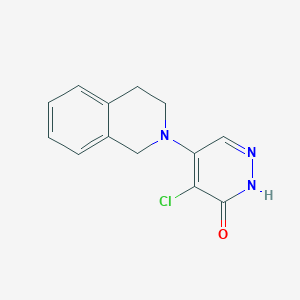![molecular formula C21H23N3O3 B5602129 4-(4-morpholinyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5602129.png)
4-(4-morpholinyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reactions combining various precursors under specific conditions. For example, Islas-Jácome et al. (2023) synthesized a polyheterocyclic compound involving 4-chlorobenzaldehyde and morpholine through a microwave-assisted one-pot process, highlighting the potential methodologies that could be applied to the synthesis of 4-(4-Morpholinyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide (Islas-Jácome et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined using various spectroscopic techniques. For instance, Lu et al. (2017) utilized NMR and X-ray crystallography to determine the structure of a related compound, providing insights into the potential structural analysis of our compound of interest (Lu et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds have been explored in various studies. For example, Zhou et al. (2021) synthesized a novel compound and characterized it using NMR, FT-IR, MS, and single crystal X-ray analysis, shedding light on the chemical behavior that this compound might exhibit (Zhou et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the applications and handling of the compound. While specific data on this compound is not available, studies like that of Pang et al. (2006), which analyzed related benzamide molecules, can provide valuable context for physical property analysis (Pang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are essential for comprehending the versatility and applications of the compound. Research similar to that by Xiong et al. (2020), which investigated the biological activity of benzamide derivatives, can offer insights into the chemical properties that our compound might possess (Xiong et al., 2020).
科学的研究の応用
Synthetic Chemistry Applications
One notable application in synthetic chemistry involves the meta-selective C-H borylation of benzamides, where a compound with a similar structural motif to 4-(4-morpholinyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide was used as a catalyst in a novel iridium-catalyzed process. This method demonstrates the utility of morpholine-containing benzamides in facilitating selective borylation reactions, which are crucial for constructing complex organic molecules with high precision (Yang, Uemura, & Nakao, 2019).
Materials Science Applications
In materials science, morpholine and its derivatives, akin to this compound, have been explored for their potential in dye synthesis. These compounds serve as intermediates in producing dyes for synthetic-polymer fibers, highlighting their importance in the development of new materials with specific optical properties (Peters & Bide, 1985).
Pharmacological Applications
Pharmacologically, compounds structurally related to this compound have been synthesized for their potential as anticonvulsant agents . A series of novel enaminones derived from cyclic beta-dicarbonyl precursors, condensed with amines such as morpholine, demonstrated potent anticonvulsant activity with minimal neurotoxicity, indicating the therapeutic relevance of morpholine derivatives in neurological disorder treatment (Edafiogho et al., 1992).
特性
IUPAC Name |
4-morpholin-4-yl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-20-5-2-10-24(20)19-4-1-3-17(15-19)22-21(26)16-6-8-18(9-7-16)23-11-13-27-14-12-23/h1,3-4,6-9,15H,2,5,10-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZSBWUGBVIHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-nitrobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5602047.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B5602055.png)
![2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5602061.png)


![4-[5-(2-aminophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5602077.png)

![6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5602089.png)

![methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5602101.png)
![N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5602110.png)

![2-(1-naphthyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5602149.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B5602154.png)